Cas no 39951-08-1 (Arabinose, 3-O-methyl-)

Arabinose, 3-O-methyl- structure
Arabinose, 3-O-methyl- structure
Product name:Arabinose, 3-O-methyl-
CAS No:39951-08-1
MF:C6H12O5
MW:164.156482696533
CID:925108
PubChem ID:57349724

Arabinose, 3-O-methyl- Chemical and Physical Properties

Names and Identifiers

    • Arabinose, 3-O-methyl-
    • (2S,3R,4R)-2,4,5-trihydroxy-3-methoxypentanal
    • JNAZNWGFTWHNTH-PBXRRBTRSA-N
    • SCHEMBL5771370
    • 39951-08-1
    • 3-o-methyl-arabinose
    • DTXSID60721946
    • 3-O-Methyl-D-arabinose
    • Inchi: InChI=1S/C6H12O5/c1-11-6(4(9)2-7)5(10)3-8/h2,4-6,8-10H,3H2,1H3/t4-,5-,6+/m1/s1
    • InChI Key: JNAZNWGFTWHNTH-PBXRRBTRSA-N
    • SMILES: COC(C(CO)O)C(C=O)O

Computed Properties

  • Exact Mass: 164.06847348g/mol
  • Monoisotopic Mass: 164.06847348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 87Ų

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